molecular formula C9H7ClOS B11957066 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one CAS No. 52578-61-7

5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one

Cat. No.: B11957066
CAS No.: 52578-61-7
M. Wt: 198.67 g/mol
InChI Key: XIFPWWFIRGSMPN-UHFFFAOYSA-N
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Description

5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is a chemical compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 7th position on the benzo[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate (halogenophenylthio)acetone with hot polyphosphoric acid . Another method includes the bromination of 5- or 7-halogeno-3-methylbenzo[b]thiophen with N-bromosuccinimide in boiling carbon tetrachloride to give the corresponding 3-bromomethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.

Scientific Research Applications

5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect apoptosis and DNA repair mechanisms in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 7-methyl group.

    7-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 5-chloro group.

    5-Bromo-7-methylbenzo[b]thiophen-3(2H)-one: Similar structure with bromine instead of chlorine.

Uniqueness

5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

52578-61-7

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

5-chloro-7-methyl-1-benzothiophen-3-one

InChI

InChI=1S/C9H7ClOS/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3

InChI Key

XIFPWWFIRGSMPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SCC2=O)Cl

Origin of Product

United States

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